molecular formula C14H14N4O B2465295 4-(4-amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenol CAS No. 929974-65-2

4-(4-amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenol

Cat. No.: B2465295
CAS No.: 929974-65-2
M. Wt: 254.293
InChI Key: VILCUQQFJSPNQQ-UHFFFAOYSA-N
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Description

4-(4-amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenol is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenol typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. For instance, the condensation of 4-amino-5,6-dimethylpyrimidine with a phenolic compound under acidic or basic conditions can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(4-amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, reduced amines, and substituted phenolic derivatives .

Scientific Research Applications

4-(4-amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and phenolic functional groups allows for diverse chemical modifications and interactions with biological targets .

Properties

IUPAC Name

4-(4-amino-5,6-dimethylpyrrolo[2,3-d]pyrimidin-7-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-8-9(2)18(10-3-5-11(19)6-4-10)14-12(8)13(15)16-7-17-14/h3-7,19H,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILCUQQFJSPNQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC=NC(=C12)N)C3=CC=C(C=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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